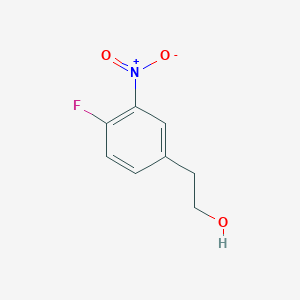

2-(4-Fluoro-3-nitrophenyl)ethanol

Description

The exact mass of the compound this compound is 185.04882128 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAVICSPFQKRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(4-Fluoro-3-nitrophenyl)ethanol in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that dictate the entire trajectory of a medicinal chemistry campaign. 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 439110-13-1) is one such trifunctional scaffold. It possesses an electron-deficient aromatic core, a highly reactive aryl fluoride, a reducible nitro group, and a versatile primary alcohol. This technical guide deconstructs its physicochemical properties and provides self-validating experimental workflows for its application in modern drug discovery.

Structural Causality and Physicochemical Profile

The inherent value of this compound lies in the synergistic electronic effects of its substituents. The nitro group at the 3-position is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. Because the highly electronegative fluorine atom is positioned ortho to the nitro group (at the 4-position), the C-F bond becomes exceptionally polarized and activated for Nucleophilic Aromatic Substitution (SNAr) .

Concurrently, the para-hydroxyethyl chain provides an orthogonal aliphatic handle that remains unreactive under standard SNAr conditions, allowing for subsequent functionalization without requiring complex protecting-group strategies.

Table 1: Physicochemical Properties and Drug Design Significance

| Property | Value | Causality / Significance in Drug Design |

| Molecular Weight | 185.15 g/mol | Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5 (MW < 500 Da). |

| Molecular Formula | C8H8FNO3 | The incorporation of fluorine increases metabolic stability and modulates the pKa of adjacent functional groups. |

| TPSA | 66.0 Ų | Optimal for oral bioavailability. The combination of NO2 and OH groups provides balanced polarity. |

| Estimated CLogP | ~1.3 | Moderate lipophilicity ensures good solubility in both aqueous biological assays and organic reaction solvents. |

| H-Bond Donors | 1 (-OH) | Provides a localized site for hydrogen bonding with target proteins or for synthetic tethering. |

| H-Bond Acceptors | 4 (NO2, OH, F) | Enhances interaction with aqueous solvation shells, improving thermodynamic solubility. |

Divergent Synthetic Workflows

The trifunctional nature of this molecule allows for divergent synthetic pathways, making it a highly versatile intermediate for synthesizing indoles, quinolines, and functionalized anilines.

Figure 1: Divergent synthetic pathways of this compound.

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Mechanistic Causality: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Polar aprotic solvents (like DMF or DMSO) are specifically chosen because they leave the nucleophile unsolvated and highly reactive, while thermodynamically stabilizing the highly polar transition state, drastically accelerating the reaction .

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HF byproduct, driving the reaction forward without competing with the primary amine for the electrophile.

-

Nucleophile Addition: Add the desired primary amine (1.2 eq) dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting material (UV active, higher Rf) will be consumed and replaced by a bright yellow/orange spot (lower Rf) characteristic of ortho-nitroaniline derivatives. LC-MS analysis will confirm the exact mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine.

-

Workup: Quench with water to precipitate the product, or extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution to completely partition and remove the DMF.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Mechanistic Causality: While catalytic hydrogenation (Pd/C, H2) is the industry standard for nitro reductions, it carries a high risk of hydrodehalogenation (unwanted cleavage of the C-F bond). To ensure 100% chemoselectivity, we employ the Béchamp reduction using Iron powder and Ammonium Chloride. This process relies on single-electron transfer (SET) from the iron surface to the nitro group. Because the reduction potential of the C-F bond is significantly more negative than that of the nitro group, the fluorine atom remains completely untouched, preventing the formation of difficult-to-separate defluorinated byproducts.

Step-by-Step Methodology:

-

Preparation: Suspend this compound (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

-

Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). Causality: NH4Cl provides a mild, buffered proton source that activates the iron surface without hydrolyzing the primary alcohol or causing unwanted side reactions.

-

Reflux: Heat the vigorously stirring suspension to 80 °C for 2 hours.

-

Self-Validation (In-Process): The reaction mixture will transition from a clear yellow solution to a dark brown/black sludge (indicating the formation of iron oxides). TLC monitoring (DCM/MeOH 9:1) will reveal the disappearance of the starting material and the appearance of a highly polar, ninhydrin-positive spot (the primary aniline).

-

Workup: Filter the hot suspension through a pad of Celite to remove the iron oxides, washing the pad generously with hot Ethanol. Concentrate the filtrate in vacuo, partition the residue between EtOAc and saturated NaHCO3, and dry the organic layer over anhydrous Na2SO4.

References

-

MDPI. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices". Molecules, 2020.[Link]

-

ACS Publications. "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations". Organic Letters, 2004.[Link]

2-(4-Fluoro-3-nitrophenyl)ethanol CAS number and structure

The following technical guide details the properties, synthesis, and application of 2-(4-Fluoro-3-nitrophenyl)ethanol , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors and other bioactive fluorinated heterocycles.

CAS Number: 439110-13-1 Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol [1]

Executive Summary

This compound is a bifunctional aromatic building block characterized by a primary alcohol tail and a highly reactive 4-fluoro-3-nitro core. Its strategic value lies in its "orthogonality":

-

The Alcohol Handle: Provides a site for linkage, oxidation, or conversion to a leaving group (mesylate/tosylate/halide) for alkylation reactions.

-

The SNAr Core: The 4-fluoro-3-nitro motif is a "pre-loaded" pharmacophore. The nitro group activates the fluorine for Nucleophilic Aromatic Substitution (SNAr) by amines, while subsequently serving as a latent aniline for cyclization (e.g., forming quinazolines or benzimidazoles).

This guide provides a validated synthetic protocol via chemoselective reduction, bypassing the regioselectivity issues often encountered during direct nitration of phenethyl alcohols.

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 439110-13-1 | Primary Alcohol Isomer |

| Appearance | Pale yellow to yellow oil or low-melting solid | Nitro compounds often yellow |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |

| Key Precursor | (4-Fluoro-3-nitrophenyl)acetic acid | CAS: 192508-36-4 |

| LogP | ~1.3 | Estimated |

Strategic Synthesis: Chemoselective Reduction

Direct nitration of 2-(4-fluorophenyl)ethanol is not recommended due to directing group conflicts (alkyl vs. fluoro) that favor the 2-nitro isomer over the desired 3-nitro isomer.

The superior route utilizes the commercially available (4-Fluoro-3-nitrophenyl)acetic acid (CAS 192508-36-4) . The challenge is reducing the carboxylic acid to the alcohol without reducing the nitro group to an amine or hydroxylamine.

Recommended Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF).

-

Mechanism: Borane coordinates to the carbonyl oxygen, activating it for hydride transfer. It is highly chemoselective for carboxylic acids over nitro groups at temperatures below 0°C to RT.

-

Contrast: Lithium Aluminum Hydride (LiAlH₄) is unsafe for this transformation as it frequently reduces nitro groups to azo/azoxy compounds or amines.

Experimental Protocol

Objective: Synthesis of this compound from (4-Fluoro-3-nitrophenyl)acetic acid.

Reagents:

-

(4-Fluoro-3-nitrophenyl)acetic acid (1.0 eq)[2]

-

BH₃[3]·THF complex (1.0 M in THF, 1.2–1.5 eq)

-

Anhydrous THF (Solvent)

-

Methanol (Quenching)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with (4-Fluoro-3-nitrophenyl)acetic acid (10 mmol) and anhydrous THF (50 mL). Cool the solution to -10°C using an ice/salt bath.

-

Addition: Transfer the BH₃·THF solution (12 mmol, 12 mL) to the addition funnel via cannula. Add dropwise to the reaction mixture over 20 minutes. Caution: Gas evolution (H₂) may occur.

-

Reaction: Once addition is complete, allow the mixture to warm to 0°C and stir for 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a less polar alcohol spot.

-

Quenching (Critical): Cool back to -10°C. Carefully add Methanol (10 mL) dropwise. Vigorous hydrogen evolution will occur. Stir for 30 minutes until bubbling ceases.

-

Workup: Concentrate the mixture under reduced pressure to remove THF and methyl borate. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by Brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 20% → 40% EtOAc in Hexanes).

Self-Validating Analytical Checkpoints:

-

IR Spectroscopy: Disappearance of the broad -COOH stretch (2500-3300 cm⁻¹) and appearance of a sharper -OH stretch (~3400 cm⁻¹). Retention of NO₂ symmetric/asymmetric stretches (1530/1350 cm⁻¹).

-

¹H NMR (CDCl₃): Look for the disappearance of the acidic proton (>10 ppm) and the appearance of a triplet at ~3.9 ppm (-CH ₂OH) and a triplet at ~2.9 ppm (Ar-CH ₂-).

Downstream Applications & Reaction Logic

This molecule is a "linchpin" intermediate. The alcohol tail allows it to be tethered to a scaffold, while the head undergoes sequential modification to build the drug core.

Pathway A: The SNAr "Head" Modification

The 4-fluoro position is activated by the ortho-nitro group.

-

Reaction: Displacement of Fluorine by primary or secondary amines (e.g., 3-chloro-4-fluoroaniline).

-

Condition: K₂CO₃, DMF/DMA, 80°C.

-

Result: Formation of a diphenylamine linkage, a common motif in kinase inhibitors.

Pathway B: The Alcohol "Tail" Modification

-

Activation: Conversion to Mesylate (MsCl/Et₃N) or Chloride (SOCl₂).

-

Substitution: Displacement by morpholine, piperazine, or solubilizing groups.

Pathway C: Ring Closure (The EGFR Core)

Following SNAr (Pathway A), the nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline. This diamine intermediate then reacts with formamidine acetate or triethyl orthoformate to close the Benzimidazole or Quinazoline ring.

Figure 1: Synthetic logic flow from precursor acid to drug scaffold.[4] The target alcohol serves as the divergence point for tail functionalization or core construction.

Safety & Handling

-

Nitro Aromatics: While this specific alcohol is not reported as explosive, nitro-aromatics can be energetically unstable. Do not heat neat residues above 100°C.

-

Borane Reagents: BH₃·THF is moisture sensitive and generates flammable H₂ gas upon quenching. Always maintain an inert atmosphere (N₂/Ar).

-

Fluorine Displacement: The SNAr reaction releases HF (neutralized by base). Ensure proper ventilation.

References

-

Sigma-Aldrich. Product Detail: this compound (CAS 439110-13-1).Link

-

PubChem. Compound Summary: (4-Fluoro-3-nitrophenyl)acetic acid (CAS 192508-36-4).[2]Link

-

Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry.[3] (Standard protocol validation for BH3-THF selectivity).

- Burger, A.Isosteres and Bioisosteres in Drug Design.

Sources

The Pharmacological Versatility of 2-(4-Fluoro-3-nitrophenyl)ethanol Derivatives: A Comprehensive Guide to Synthesis, Mechanism, and Application

Executive Summary

In the realm of rational drug design, the identification and optimization of privileged scaffolds are paramount. As a Senior Application Scientist overseeing early-stage drug discovery, I frequently leverage 2-(4-fluoro-3-nitrophenyl)ethanol (CAS 439110-13-1) as a foundational building block. This versatile intermediate provides a unique combination of electronic, steric, and lipophilic properties, making it an ideal precursor for synthesizing a wide array of biologically active derivatives, ranging from potent microtubule-targeted anticancer agents[1] to broad-spectrum antimicrobials[2]. This technical guide explores the structural rationale, synthetic workflows, and biological activity profiles of this critical pharmacophore.

Structural Rationale & Pharmacophore Dynamics

The pharmacological efficacy of this compound derivatives is intrinsically linked to their highly optimized structural topology:

-

The 4-Fluoro Substitution: The introduction of a fluorine atom at the para position serves a dual purpose. First, its high electronegativity modulates the electron density of the aromatic ring, enhancing binding affinity through multipolar interactions. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic stability and in vivo half-life of the derivative[3].

-

The 3-Nitro Group: Acting as a strong electron-withdrawing group (EWG), the nitro moiety lowers the pKa of adjacent hydrogen bond donors and acts as a critical hydrogen bond acceptor within target binding pockets, such as the colchicine binding site of β-tubulin[1].

-

The Ethanol Spacer (C2 Linker): The primary alcohol provides a highly reactive synthetic handle. It enables the rapid generation of ether, ester, and amine libraries via standard coupling chemistries, allowing medicinal chemists to fine-tune the molecule's steric bulk and aqueous solubility[3].

Synthetic Workflows & Protocol Engineering

To harness the biological potential of the this compound scaffold, the primary alcohol must often be activated. The following protocol details the mesylation of the ethanol side chain—a critical step for synthesizing downstream ether and amine derivatives.

Protocol: Synthesis of 2-(4-Fluoro-3-nitrophenyl)ethyl methanesulfonate This workflow is designed as a self-validating system to ensure high yield and structural integrity before biological screening.

-

Step 1: Reagent Preparation. Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: The inert atmosphere prevents moisture-induced hydrolysis of the highly reactive methanesulfonyl chloride used in Step 3.

-

-

Step 2: Base Addition. Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Cooling prevents exothermic degradation and unwanted side reactions.

-

-

Step 3: Mesyl Chloride Addition. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes.

-

Causality: Dropwise addition controls the local concentration of the highly reactive MsCl, minimizing the formation of di-mesylated or polymerized byproducts.

-

-

Step 4: Reaction Monitoring (Self-Validation). Stir the reaction at room temperature for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) solvent system. The disappearance of the starting material spot validates reaction completion.

-

Step 5: Quenching and Extraction. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3x).

-

Causality: NaHCO₃ neutralizes unreacted MsCl and residual acid. Multiple extractions ensure maximum recovery of the target mesylate from the aqueous phase.

-

-

Step 6: Characterization. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validate the structural integrity of the purified product via ¹H-NMR and HPLC before proceeding to nucleophilic substitution.

Biological Activity Profiles

The functionalization of the this compound core yields derivatives with profound biological activities across multiple therapeutic domains.

Anticancer Activity

Derivatives bearing the 4-fluoro-3-nitrophenyl pharmacophore, such as (E)-N-aryl-2-arylethene-sulfonamides[1] and ferulic acid analogs[3], exhibit potent cytotoxicity. Furthermore, tetrazole and acetamide derivatives synthesized from this core demonstrate significant antiproliferative effects against breast, prostate, and colon cancer cell lines[4].

Table 1: In Vitro Cytotoxicity (IC₅₀) of Representative 4-Fluoro-3-Nitrophenyl Derivatives

| Compound Class | Target Cell Line | Cancer Type | Average IC₅₀ | Reference |

| Tetrazole Derivative (3b) | HT-29 | Colon Cancer | 69.99 μg/mL | [4] |

| Tetrazole Derivative (3a) | MDA-MB-231 | Breast Cancer | 86.73 μg/mL | [4] |

| Acetamide Derivative (3e) | PC3 | Prostate Cancer | 32.59 μM | [4] |

| Acetamide Derivative (3b) | MCF-7 | Breast Cancer | 68.16 μM | [4] |

| Sulfonamide Analog (6t) | Multiple | Broad Spectrum | 0.003 – 0.01 μM | [1] |

Antimicrobial Efficacy

Beyond oncology, halogenated acetamide derivatives of this scaffold (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) show significant antibacterial activity against multidrug-resistant (MDR) Klebsiella pneumoniae[2]. The presence of the chloro atom enhances the antibacterial effect, likely by increasing the electrophilicity of the acetamide carbon, facilitating covalent interaction with critical bacterial targets[2].

Mechanistic Pathways & Target Engagement

The primary mechanism of action for the most potent anticancer derivatives (e.g., sulfonamide analogs) is the inhibition of tubulin polymerization[1]. The 4-fluoro-3-nitrophenyl moiety fits snugly into the hydrophobic pocket of the colchicine binding site on β-tubulin. This binding event triggers a cascade of cellular responses leading to apoptosis.

Figure 1: Apoptotic pathway induced by microtubule-targeted 4-fluoro-3-nitrophenyl derivatives.

To systematically evaluate the efficacy of newly synthesized derivatives, our laboratories employ a rigorous, high-throughput screening workflow:

Figure 2: High-throughput screening workflow for evaluating the cytotoxicity of derivatives.

Preclinical Evaluation & Toxicity Profiling

A critical metric for any lead compound is its therapeutic index. Toxicity analyses of 4-fluoro-3-nitrophenyl derivatives demonstrate low cytotoxic potential against normal hepatic cell lines (e.g., WRL68)[4]. Furthermore, in vitro hemolysis assays indicate that these derivatives do not induce significant oxidative stress in erythrocytes, confirming a highly favorable safety profile for potential systemic administration[2]. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling further suggests that the optimal logP provided by the fluorine atom ensures excellent oral bioavailability[4].

References

-

Title: Synthetic route for the synthesis of the target molecules: N-(4-fluoro-3-nitrophenyl) acetamide Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol Source: PubMed Central (PMC) URL: [Link]

-

Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis Source: MDPI URL: [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 2-(4-Fluoro-3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the anticipated solubility and stability characteristics of 2-(4-Fluoro-3-nitrophenyl)ethanol, a compound of interest in pharmaceutical and chemical research. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and data from structurally related analogs to provide a robust predictive framework. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical determination of these critical physicochemical parameters.

The structural features of this compound—a substituted nitroaromatic ring linked to an ethanol moiety—suggest a complex interplay of functional groups that will dictate its behavior in various media and under different environmental conditions. Understanding these properties is paramount for its effective handling, formulation, and application in research and development.

Predicted Physicochemical Properties and Molecular Structure Analysis

The molecule's structure comprises a benzene ring substituted with a fluorine atom, a nitro group, and an ethanol group.

-

Nitro Group (-NO₂): This strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring, enhancing its stability against oxidative degradation.[1][2] However, nitroaromatic compounds can be thermally sensitive.[3][4] The polar nature of the nitro group contributes to the molecule's overall polarity, though it does not guarantee high aqueous solubility.[5]

-

Fluorine (-F): As a highly electronegative atom, fluorine further withdraws electron density from the aromatic ring. Its presence can impact metabolic stability and membrane permeability, which are critical factors in drug development.

-

Ethanol Group (-CH₂CH₂OH): The hydroxyl moiety is capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance solubility in polar and protic solvents, including water.

Based on these functional groups, we can infer the general solubility and stability profile of this compound.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications. For this compound, a nuanced solubility profile is anticipated.

Aqueous Solubility

While the ethanol group can form hydrogen bonds with water, the hydrophobic nature of the benzene ring and the surprisingly low water solubility of many nitro compounds suggest that its aqueous solubility may be limited.[5][6] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and nitro groups) provides a basis for some degree of water solubility.

Organic Solvent Solubility

It is predicted that this compound will exhibit good solubility in a range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Solvents like ethanol and methanol can engage in hydrogen bonding with the hydroxyl and nitro groups. |

| Polar Aprotic | High to Moderate | Solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO) can interact via dipole-dipole interactions with the polar nitro group. |

| Non-Polar | Low to Moderate | Solubility in solvents like toluene and hexane is expected to be limited due to the compound's overall polarity. |

Experimental Protocol for Solubility Determination

A standardized shake-flask method (OECD Guideline 105) is recommended for the precise determination of aqueous solubility.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

-

This compound

-

Reagent-grade water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the solution at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-validated calibration curve must be used for accurate quantification.

-

Replicate and Report: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. The solubility is reported in units of mg/L or mol/L.

Stability Profile: Considerations and Assessment

The stability of a compound under various conditions is crucial for its storage, handling, and formulation.

Thermal Stability

Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[3][4] The presence of other functional groups can influence the decomposition temperature and mechanism. Differential Scanning Calorimetry (DSC) is a key technique to assess thermal stability.

Photostability

Many aromatic compounds are susceptible to photodegradation. The nitro group can also contribute to photochemical reactions. Exposure to light, particularly UV radiation, may lead to degradation.

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions at different pH values should be evaluated, as hydrolysis can be a significant degradation pathway for many pharmaceutical compounds.

Experimental Protocol for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C)

-

Basic: 0.1 N NaOH at room temperature and an elevated temperature (e.g., 60 °C)

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Dry heat (e.g., 80 °C) and in solution at an elevated temperature (e.g., 60 °C)

-

Photolytic: Exposure to UV and visible light (ICH Q1B guideline)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media.

-

Incubation: Store the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization (for acid/base samples): After incubation, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation.

Conclusion

References

- Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

- BenchChem. (n.d.). A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds. BenchChem.

- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578–1582.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- Rotariu, T., Puiu, M., & Bradu, C. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.

- CymitQuimica. (n.d.). CAS 29705-38-2: 2,2′-[(4-Fluoro-3-nitrophenyl)imino]bis[ethanol]. CymitQuimica.

- PubChem. (n.d.). Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. PubChem.

- ScienceMadness. (2020, February 2). Nitrobenzene. ScienceMadness Wiki.

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts.

- PubChem. (n.d.). Nitrobenzene. PubChem.

- ResearchGate. (n.d.). Structures of some common nitroaromatic compounds. ResearchGate.

- Reddit. (2023, October 5). Solubility of Nitro Containing Molecules. Reddit.

Sources

safety and handling guidelines for 2-(4-Fluoro-3-nitrophenyl)ethanol

Part 1: Executive Technical Summary[1]

2-(4-Fluoro-3-nitrophenyl)ethanol is a specialized aromatic intermediate frequently employed in the synthesis of bioactive scaffolds, particularly kinase inhibitors and receptor modulators.[1] Its structural core combines an activated fluoronitrobenzene moiety with a primary alcohol tail.[1]

While specific toxicological data for this exact isomer may be limited in public registries, its safety profile must be extrapolated from the Structure-Activity Relationship (SAR) of analogous fluoronitrobenzenes and nitroaromatic alcohols.[1]

Critical Hazard distinctives:

-

SnAr Reactivity: The nitro group at the 3-position activates the fluorine at the 4-position towards Nucleophilic Aromatic Substitution (SnAr).[1] This implies the compound can covalently bind to biological nucleophiles (proteins/DNA), classifying it as a potent sensitizer and potential mutagen .[1]

-

Energetic Potential: The nitro group introduces a decomposition hazard.[1] While the aliphatic alcohol chain provides some dilution of the energy density, the compound must be treated as thermally sensitive until Differential Scanning Calorimetry (DSC) data proves otherwise.[1]

-

Methemoglobinemia Risk: Like many nitroaromatics, systemic absorption may induce methemoglobinemia, interfering with oxygen transport in the blood.[2]

Part 2: Chemical Profile & Hazard Identification[1][3][4]

Physicochemical Properties (Predicted/Analog-Derived)

| Property | Value / Characteristic | Relevance to Safety |

| Molecular Formula | C₈H₈FNO₃ | -- |

| Molecular Weight | 185.15 g/mol | -- |

| Physical State | Solid (Low melting) or Viscous Oil | Dust inhalation or skin absorption risk.[1][3][4][5][6] |

| Melting Point | ~40-60 °C (Estimated) | May melt during handling; liquid handling protocols apply.[1] |

| Solubility | DMSO, Methanol, DCM | High solubility in organic solvents facilitates skin permeation.[1] |

| Reactivity | High (SnAr active) | Incompatible with strong bases and nucleophiles.[1] |

GHS Hazard Classification (Conservative Assessment)

Based on the "Precautionary Principle" for research intermediates.[1]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[1]

-

Skin Corrosion/Irritation: Category 2 (H315) - High risk due to reactive fluorine.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single): Category 3 (H335 - Respiratory Irritation)[1]

-

Germ Cell Mutagenicity: Category 2 (Suspected) - Due to alkylating potential.[1]

Part 3: The Self-Validating Handling Protocol

This guide rejects static checklists in favor of a Self-Validating System . Every step requires a "Check-Confirm" action before proceeding.

The "4-Stage Containment" Workflow

Stage 1: Thermal Stability Validation (The "Go/No-Go" Gate)

Before scaling above 1 gram:

-

Action: Submit a 5mg sample for DSC (Differential Scanning Calorimetry) .[1]

-

Validation Criteria:

-

If Exotherm Onset < 100°C: STOP. Consult Process Safety.

-

If Exotherm Energy > 500 J/g: STOP. Treat as explosive.

-

Standard Handling: Only permissible if onset > 150°C and energy < 400 J/g.[1]

-

Stage 2: Engineering Controls[1][6]

-

Primary Barrier: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Nitroaromatic powders are prone to static buildup, creating a dispersion/ignition risk.

Stage 3: Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving is mandatory .[1]

-

Respiratory: If working outside a hood (not recommended) or cleaning spills, use a P100/OV (Organic Vapor) cartridge respirator.[1]

-

Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the splash risk of the molten solid.

Stage 4: Decontamination & Waste[7]

-

Quench Protocol: Do NOT wash glassware directly with water.[1]

Part 4: Emergency Response Logic

Scenario: Skin Exposure (The "Blue Sign" Risk) Nitro compounds can absorb through skin and oxidize hemoglobin to methemoglobin.[1]

-

Immediate Action: Drench area with water for 15 minutes.[1][7][8] Use soap (lipophilic removal).[1]

-

Observation: Monitor for Cyanosis (bluish discoloration of lips/fingernails).[1]

-

Medical Alert: Inform emergency responders of potential Methemoglobinemia . Suggest evaluation for Methylene Blue antidote if indicated.[1]

Scenario: Spillage

-

Isolate: Evacuate 15ft radius.

-

Suppress: Cover spill with a solvent-suppressing absorbent (e.g., vermiculite).[1]

-

Clean: Do not use metal dustpans (spark risk). Use plastic scoops.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, integrating thermal safety checks with exposure controls.

Caption: Decision logic for scaling up operations based on thermal stability data.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122457, Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. Retrieved March 2, 2026 from [Link][1]

-

Note: Used as a primary structural analog for hazard classification.[1]

-

-

-

Note: Provides baseline handling for nitro-aromatic alcohols.

-

-

Institution of Chemical Engineers (IChemE). Runaway reaction hazards in processing organic nitrocompounds. Retrieved March 2, 2026 from [Link][1]

-

Note: Authoritative source on thermal decomposition risks of nitro compounds.

-

-

-

Note: Validates the handling of activated fluoronitrobenzene derivatives.

-

Sources

- 1. Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis- | C10H13FN2O4 | CID 122457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. chemos.de [chemos.de]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-(4-Fluoro-3-nitrophenyl)ethanol | 774-86-7 [sigmaaldrich.com]

- 6. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Strategic Derivatization of 2-(4-Fluoro-3-nitrophenyl)ethanol

Executive Summary: The "Warhead" Scaffold

2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 2090538-46-2) is a bifunctional building block critical in the synthesis of EGFR and tyrosine kinase inhibitors.[1][2][3] Its value lies in its orthogonal reactivity :

-

The "Tail" (Alcohol): A primary hydroxyl group serving as a linker handle.[3]

-

The "Core" (Fluoro-Nitro): An activated aromatic ring where the fluorine atom is primed for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing ortho-nitro group.[1][2][3]

This guide provides three validated protocols for derivatizing this scaffold: Analytical Silylation (for QC/GC-MS), Synthetic Activation (Mesylation), and Core Modification (

Analytical Derivatization (GC-MS)

Objective: Enhance volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Mechanism: Nucleophilic attack of the hydroxyl oxygen on the silicon center of BSTFA, releasing volatile trifluoroacetamide.

Reagents & Materials

| Reagent | Role | Grade |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silylating Agent | >99%, derivatization grade |

| TMCS (Trimethylchlorosilane) | Catalyst (1%) | >99% |

| Pyridine | Solvent/Acid Scavenger | Anhydrous, <50 ppm H2O |

| Dichloromethane (DCM) | Diluent | HPLC Grade |

Protocol 1: BSTFA Silylation[2][3]

-

Sample Prep: Dissolve 1–2 mg of this compound in 100 µL of anhydrous Pyridine.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Note: The TMCS acts as a Lewis acid catalyst, accelerating the reaction of the primary alcohol.

-

-

Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .

-

Work-up: Cool to room temperature. Dilute with 800 µL of dry DCM.

-

Analysis: Inject 1 µL into the GC-MS (Split 10:1).

-

Expected Mass Shift: The TMS group adds 72 Da. Look for the molecular ion

.

-

Synthetic Functionalization

These protocols transform the scaffold for downstream drug synthesis.

Pathway A: Alcohol Activation (Mesylation)

Objective: Convert the hydroxyl group into a mesylate (-OMs), a superior leaving group for nucleophilic substitution.[3]

Reaction Logic: The reaction uses Methanesulfonyl Chloride (MsCl) in the presence of a base.[4][5] Triethylamine (TEA) serves a dual purpose: it acts as a base to neutralize the HCl byproduct and facilitates the formation of the reactive sulfene intermediate (via E1cB elimination of MsCl), which is rapidly trapped by the alcohol.

Protocol 2: Mesylation

Scale: 1.0 mmol (approx. 185 mg)[1][2][3]

-

Solvation: In a round-bottom flask under

, dissolve 1.0 mmol of starting material in 5 mL anhydrous DCM (0.2 M). -

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add 1.5 eq (210 µL) of Triethylamine (TEA). Stir for 5 mins.

-

Activation: Dropwise add 1.2 eq (93 µL) of Methanesulfonyl Chloride (MsCl).

-

Observation: White precipitate (TEA[1]·HCl) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).

-

Quench: Add 5 mL saturated

(aq). -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[6]-

Stability Warning: Mesylates are thermally unstable. Do not heat above 40°C during rotary evaporation.

-

Pathway B: Core Modification ( )

Objective: Displace the fluorine atom with a primary amine (e.g., an aniline or benzylamine) to build the kinase inhibitor core.[3]

Reaction Logic: The ortho-nitro group withdraws electron density, making the C-F bond susceptible to nucleophilic attack. A Meisenheimer complex intermediate is formed.[7] A mild base is required to neutralize the HF byproduct, but it must not be strong enough to deprotonate the alcohol (which would lead to side reactions).

Protocol 3: Fluorine Displacement

-

Mixture: Dissolve 1.0 mmol of scaffold in 3 mL of DMF or DMSO (polar aprotic solvents stabilize the transition state).

-

Nucleophile: Add 1.1 eq of the desired Amine (R-

).[3] -

Base: Add 2.0 eq of DIPEA (Diisopropylethylamine).

-

Why DIPEA? It is non-nucleophilic and won't compete with the amine.

-

-

Heating: Heat to 80°C for 4–6 hours.

-

Monitoring: The reaction often turns deep yellow/orange due to the nitro-aniline product formation.

-

-

Work-up: Pour into 30 mL ice water. The product usually precipitates. Filter and wash with water.[6]

Visualizing the Pathways

The following diagram illustrates the divergent derivatization pathways for this compound.

Figure 1: Divergent derivatization pathways: Analytical Silylation (Green), Alcohol Activation (Yellow), and Core Modification (Red).[1][2][3]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| GC-MS: Low Signal | Moisture in pyridine/sample | Use fresh anhydrous pyridine; add molecular sieves.[1][2][3] |

| GC-MS: Split Peaks | Incomplete silylation | Increase BSTFA ratio to 4:1; extend heating to 60 min. |

| Mesylation: Low Yield | Hydrolysis of MsCl | Ensure DCM is dry; add MsCl slowly at 0°C. |

| Amine is too weak | Increase temp to 100°C; switch solvent to DMSO.[3] | |

| Alcohol interference | Do NOT use NaH or strong alkoxide bases.[3] Use DIPEA/K2CO3. |

References

-

California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.).[3] Nucleophilic Aromatic Substitution (

). Retrieved October 26, 2023, from [Link][3] -

Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved October 26, 2023, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 241127-76-4|2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis- | C10H13FN2O4 | CID 122457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. dash.harvard.edu [dash.harvard.edu]

high-performance liquid chromatography (HPLC) method for 2-(4-Fluoro-3-nitrophenyl)ethanol

Application Note: HPLC Method Development & Validation for 2-(4-Fluoro-3-nitrophenyl)ethanol

Executive Summary & Chemical Context

This compound is a critical intermediate often utilized in the synthesis of non-steroidal androgen receptor modulators (SARMs), specific kinase inhibitors, and advanced agrochemicals.[1] Its structural duality—possessing a polar hydroxyethyl tail and a hydrophobic, electron-deficient nitro-aromatic core—presents unique chromatographic challenges.[1]

While the ethanol group imparts polarity, the nitro group (

This guide details two protocols:

-

Protocol A (Standard): A robust C18 method for routine assay and reaction monitoring.[1]

-

Protocol B (High-Selectivity): A Phenyl-Hexyl method designed to resolve difficult regioisomers and degradation products.[1]

Method Development Strategy (The "Why")

To ensure a self-validating system, we must address the specific interaction mechanisms of the analyte:

-

Hydrophobicity: The aromatic ring drives retention in Reversed-Phase (RP) modes.[1]

-

-

-

UV Detection: The nitro group provides a strong chromophore at 254 nm , allowing for high-sensitivity detection without derivatization.[1]

Decision Matrix: Column & Mobile Phase Selection

Caption: Decision workflow for selecting the stationary phase based on analytical requirements.

Protocol A: Robust C18 Assay (Routine Monitoring)

Application: Purity assessment of starting materials, reaction completion monitoring (IPC), and final product assay.

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), | High carbon load ensures stable retention; end-capping reduces silanol tailing.[1] |

| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Low pH (~2.[1]2) suppresses silanol ionization, sharpening the peak of the polar alcohol. |

| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity than methanol allows higher flow rates and lower backpressure.[1] |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for 4.6 mm ID columns.[1][2] |

| Column Temp | Controls viscosity and retention reproducibility.[1] | |

| Detection | UV @ 254 nm (primary), 210 nm (secondary) | 254 nm targets the nitro-aromatic chromophore; 210 nm detects non-UV active impurities.[1] |

| Injection Vol | 5 - 10 | Prevent column overload. |

Gradient Table (Protocol A):

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Equilibration |

| 10.0 | 10 | 90 | Elution of main peak & non-polars |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 95 | 5 | Re-equilibration |

| 15.0 | 95 | 5 | End of Run |

Protocol B: High-Selectivity Phenyl-Hexyl (Impurity Profiling)[1]

Application: Separation of regioisomers (e.g., position of the nitro/fluoro groups) which often co-elute on C18. The Phenyl-Hexyl phase engages in

Critical Change: Use Methanol instead of Acetonitrile. Acetonitrile's own

| Parameter | Specification |

| Column | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol (MeOH) |

| Gradient | 10% to 80% B over 15 minutes |

Experimental Workflow & Sample Preparation

Step 1: Standard Preparation[1][3]

-

Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Diluent: Dissolve in 50:50 Water:Acetonitrile. (Avoid 100% ACN as it may cause peak distortion upon injection due to solvent strength mismatch).[1]

-

Working Standard: Dilute stock 1:10 to obtain

(

Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

-

Acceptance Criteria:

Step 3: Impurity Identification Logic

-

Relative Retention Time (RRT):

Troubleshooting & Optimization

Issue: Peak Tailing > 1.5

-

Cause: Interaction between the nitro-group/hydroxyl and residual silanols on the silica support.

-

Fix: Increase buffer strength (e.g., move from 0.1% Formic to 20mM Phosphate Buffer pH 2.5).[1] The potassium ions in the buffer block silanols more effectively than protons.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations affecting the ionization of the alcohol (minor) or the viscosity of the solvent.

-

Fix: Ensure column oven is active.[1] If using Phenyl-Hexyl, long equilibration times are needed after gradient runs (approx. 10 column volumes).[1]

System Suitability Feedback Loop:

Caption: Troubleshooting logic for System Suitability failures.

References

-

US EPA Method 8330B. "Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." United States Environmental Protection Agency, 2006. (Provides foundational separation logic for nitro-aromatics).

-

Phenomenex Application Note. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex Technical Guide. (Explains the

- -

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.[1] (Standard reference for gradient optimization and mobile phase selection).

-

BenchChem. "Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol." (Relevant for structural analogs and solubility data).

Sources

Application Note: Strategic Utilization of 2-(4-Fluoro-3-nitrophenyl)ethanol in Heterocyclic Scaffolding

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(4-Fluoro-3-nitrophenyl)ethanol —a versatile "linchpin" intermediate—in the synthesis of privileged heterocyclic scaffolds, specifically benzimidazoles and functionalized anilines for kinase inhibition.[1][2][3]

Diversification and Benzimidazole Cyclization[1][2]Executive Summary

In modern drug discovery, This compound represents a high-value "bifunctional" building block.[1][2][3] Its utility stems from the orthogonal reactivity of its three functional motifs:[1]

-

4-Fluoro-3-nitro motif: A highly activated core for Nucleophilic Aromatic Substitution (

), enabling the rapid introduction of diverse amines or alkoxides.[1][2][3] -

Nitro group: A latent amine precursor that, post-substitution, facilitates cyclization into benzimidazoles or quinoxalines .[2]

-

Hydroxyethyl tail: A solubilizing handle that can be further derivatized (e.g., to mesylates/halides) for linker attachment in PROTACs or Antibody-Drug Conjugates (ADCs).[2]

This guide focuses on the "Displace-Reduce-Cyclize" strategy, a robust workflow for generating library-scale diversity.[1][2][3]

Chemical Logic & Mechanism

The 4-position fluorine is significantly activated by the ortho-nitro group, which withdraws electron density via both induction (

Key Reactivity Profile

-

Susceptibility: High.[2] Reacts with primary/secondary amines at mild temperatures (

-

Chemoselectivity: The aliphatic alcohol (

) is nucleophilic but less reactive than external amine nucleophiles under basic conditions.[1][2] However, protection (e.g., TBS-Cl) is recommended if strong bases (NaH) are used to prevent self-alkylation or polymerization.[1][2][3] -

Reductive Potential: The nitro group can be reduced selectively in the presence of the alcohol using Fe/NH

Cl, H

Application Workflow: Synthesis of 5-(2-Hydroxyethyl)benzimidazoles

This protocol describes the synthesis of a benzimidazole core, a privileged scaffold in GPCR (e.g., antihistamines) and Kinase (e.g., EGFR) inhibitor design.[2]

Pathway Diagram

The following logic map illustrates the divergence points for this intermediate.

Figure 1: Synthetic workflow converting the fluoro-nitro precursor into bioactive benzimidazole scaffolds.[1][2][3]

Detailed Experimental Protocols

Protocol A: Displacement with Primary Amines

Objective: To replace the fluorine atom with a functionalized amine (R-NH

Reagents:

Procedure:

-

Preparation: Dissolve 1.0 mmol of this compound in 3 mL of anhydrous ACN.

-

Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

-

Reaction: Heat the mixture to 75°C under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2][3]

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

) and brine. -

Purification: Dry over Na

SO

Data Validation (Expected NMR):

-

Shift: The aromatic protons will shift upfield due to the electron-donating nature of the new amine substituent compared to the fluorine.[2]

-

Loss of Coupling: The characteristic

coupling constants (typically

Protocol B: One-Pot Reduction and Cyclization to Benzimidazole

Objective: To reduce the nitro group to an amine and cyclize with an aldehyde to form the benzimidazole core.[2]

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Sodium Dithionite (Na

S

Procedure:

-

Reduction: Dissolve the nitroaniline intermediate in EtOH/H

O. Add Na -

Cyclization: Add the aldehyde (R'-CHO) and a catalytic amount of NaHSO

(oxidant helper) or simply reflux in the presence of air/Oxone if forming the aromatic benzimidazole directly.[2]-

Alternative (High Yield): For direct cyclization with carboxylic acids, heat the phenylenediamine in Polyphosphoric Acid (PPA) at 120°C.[2]

-

-

Workup: Neutralize with NaHCO

, extract with DCM, and concentrate.

Quantitative Data Summary

The following table summarizes the expected yield ranges and physical property changes for standard derivatives.

| Reaction Stage | Functional Transformation | Typical Yield | Key Analytical Marker (1H NMR) |

| Starting Material | Ar-F, Ar-NO2 | N/A | |

| Ar-F | 85–95% | Loss of F-coupling; New NH signal ( | |

| Benzimidazole | Diamine | 60–80% | C2-H singlet ( |

Safety & Handling

-

Nitro Compounds: While this specific alcohol is stable, nitroaromatics can be energetic.[2] Avoid heating dry solids above 150°C.[2]

-

Fluorine Displacement: The fluoride ion released during

(as KF or HF salt) is toxic.[2] Ensure proper waste disposal of aqueous washes.[2] -

Skin Irritant: The phenethyl alcohol moiety enhances skin permeability.[2] Wear nitrile gloves and long sleeves.[2]

References

-

Nucleophilic Arom

) Mechanisms:-

Bunnett, J. F., & Zahler, R. E. (1951).[2] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.[2] Link[1][2]

-

BenchChem Application Note: Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles.[1][2][3][4] Link (Contextual grounding for F-NO2 reactivity).[1][2]

-

-

Fluorine in Medicinal Chemistry

-

Benzimidazole Synthesis via Nitro-Reduction

-

Compound Data & Properties

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis- | C10H13FN2O4 | CID 122457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 241127-76-4|2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajrconline.org [ajrconline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 29705-38-2: 2,2′-[(4-Fluoro-3-nitrophenyl)imino]bis[et… [cymitquimica.com]

Application Note: 2-(4-Fluoro-3-nitrophenyl)ethanol as a Versatile Building Block in Heterocyclic Synthesis

This is a comprehensive Application Note and Protocol Guide for 2-(4-Fluoro-3-nitrophenyl)ethanol , designed for researchers in medicinal chemistry and organic synthesis.

Introduction & Executive Summary

This compound (CAS: 439110-13-1 ) is a bifunctional aromatic building block characterized by an activated ortho-fluoronitro motif and a hydroxyethyl side chain . This unique structural combination makes it a "privileged scaffold" for the rapid assembly of bicyclic heterocycles—most notably benzimidazoles , quinoxalines , and dihydroquinoxalines —while retaining a versatile alcohol handle for further functionalization (e.g., to ethylamines, ethers, or halides).

In drug discovery, this intermediate is particularly valuable for synthesizing kinase inhibitors and GPCR modulators where the N-substituted benzimidazole core serves as a critical pharmacophore, and the ethyl side chain provides a vector for solubility-enhancing groups (e.g., morpholine, piperazine).

Key Synthetic Utilities

-

Nucleophilic Aromatic Substitution (SNAr): The C-4 fluorine is highly activated by the ortho-nitro group, enabling facile displacement by primary/secondary amines, thiols, and alkoxides under mild conditions.

-

Reductive Cyclization: Subsequent reduction of the nitro group yields an ortho-phenylenediamine derivative, a gateway to benzimidazoles and quinoxalines.

-

Side-Chain Derivatization: The primary alcohol is stable during SNAr/reduction sequences but can be selectively activated (mesylation/tosylation) or oxidized (to aldehyde/acid) for fragment coupling.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 439110-13-1 |

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol |

| Appearance | Pale yellow to orange solid or oil |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc, DCM; sparingly soluble in water. |

| Storage | 2–8°C, inert atmosphere (Ar/N2). Protect from light. |

| Hazards | Irritant. Potential skin sensitizer. Handle in a fume hood. |

Handling Precaution: While the nitro group stabilizes the molecule, the activated fluorine can hydrolyze slowly in strongly basic aqueous media. Store under anhydrous conditions.

Synthetic Workflows & Reaction Pathways

The true power of this building block lies in its ability to undergo divergent synthesis . The following diagram illustrates the primary reaction pathways starting from this compound.

Reaction Pathway Diagram

Figure 1: Divergent synthetic pathways from this compound to key heterocyclic scaffolds.

Detailed Experimental Protocols

These protocols are designed for a standard laboratory scale (1–10 mmol). Scale-up may require adjustment of cooling/heating profiles.

Protocol A: SNAr Displacement with Primary Amines

Objective: To replace the fluorine atom with a primary amine (R-NH2), creating the precursor for the benzimidazole nitrogen core.

Reagents:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Methylamine, Benzylamine) (1.2–1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.4 mmol) in MeCN (10 mL).

-

Addition: Add K2CO3 (1.5 g, 10.8 mmol) followed by the primary amine (6.5 mmol).

-

Note: If the amine is a volatile liquid or gas (e.g., methylamine), use a sealed tube or add as a solution in THF/MeOH.

-

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.4) should disappear, and a more polar yellow/orange spot (product) should appear.

-

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (SiO2, 0–50% EtOAc in Hexanes) if necessary.

-

Yield Expectation: 85–95% (Yellow solid/oil).

-

Protocol B: Nitro Reduction to o-Phenylenediamine

Objective: To reduce the nitro group to an amine without over-reducing the aromatic ring or affecting the alcohol.

Reagents:

-

Intermediate A (from Protocol A) (1.0 eq)

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Hydrogen Source: H2 balloon or Ammonium Formate (5.0 eq)

-

Solvent: MeOH or EtOH

Procedure:

-

Preparation: Dissolve the nitro-intermediate (1.0 g) in MeOH (15 mL). Purge the flask with Nitrogen.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Reduction:

-

Method A (H2): Attach a hydrogen balloon and stir vigorously at RT for 2–6 hours.

-

Method B (Transfer): Add Ammonium Formate and heat to reflux for 1 hour.

-

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The resulting diamine is often oxidation-sensitive (turning dark/purple upon air exposure). Use immediately in the next step.

Protocol C: Cyclization to 1-Substituted-5-(2-hydroxyethyl)benzimidazole

Objective: To form the benzimidazole ring using the freshly prepared diamine.

Reagents:

-

Crude Diamine (from Protocol B) (1.0 eq)[1]

-

Cyclizing Agent: Formic Acid (excess) or Trimethyl Orthoformate (TMOF) with cat. p-TsOH.

Procedure (Formic Acid Method):

-

Reaction: Dissolve the crude diamine (approx. 5 mmol) in 88% or 98% Formic Acid (10 mL).

-

Heating: Heat the mixture to 100°C for 2–4 hours.

-

Work-up: Cool to RT. Carefully neutralize with saturated NaHCO3 solution or NaOH (aq) until pH ~8–9. Caution: Vigorous foaming.

-

Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).

-

Result: A 1-alkyl-5-(2-hydroxyethyl)benzimidazole.

-

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Low Yield in SNAr | Amine nucleophilicity is low (e.g., anilines). | Switch solvent to DMF or DMSO and increase temperature to 100–120°C. Use a stronger base (Cs2CO3). |

| Side Products in Reduction | Partial reduction or hydroxylamine formation. | Ensure H2 pressure is sufficient. If using Fe/AcOH (alternative), ensure vigorous stirring. |

| Darkening of Diamine | Oxidation by air. | Keep the diamine under N2/Ar. Do not store; proceed immediately to cyclization. |

| Incomplete Cyclization | Steric hindrance of the N-alkyl group. | Use Trimethyl Orthoformate (TMOF) as solvent with catalytic p-TsOH instead of formic acid. |

References

-

Synthesis of 2-(4-Fluoro-3-nitrophenyl)

-

General SNAr Methodology

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

-

-

Benzimidazole Synthesis from o-Phenylenediamines

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Standard Protocol: "Cyclization of o-phenylenediamines with formic acid." Organic Syntheses, Coll. Vol. 2, p. 65. Link

-

Related Pharmaceutical Applications (Scaffold Utility)

-

Example: Synthesis of Benzimidazole-linked kinase inhibitors often utilizes 4-fluoro-3-nitro building blocks. See: Journal of Medicinal Chemistry, 2015, 58(15), 5967–5988. Link

-

Sources

use of 2-(4-Fluoro-3-nitrophenyl)ethanol in the synthesis of active pharmaceutical ingredients (APIs)

This Application Note and Protocol Guide details the strategic utilization of 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 439110-13-1), a high-value synthone in medicinal chemistry.

Abstract & Strategic Value

This compound is a bifunctional aromatic building block characterized by a "push-pull" electronic system. Its strategic value lies in the ortho-nitro-fluoro motif, which serves as a latent nitrogen nucleophile (post-reduction) and an electrophilic trap (via SNAr).

This compound is a critical precursor for the synthesis of 6-substituted indoles and tryptophols —pharmacophores found in migraine therapeutics (e.g., Frovatriptan ), allergic rhinitis drugs (e.g., Ramatroban ), and emerging oncology targets (IDO/TDO inhibitors). Unlike traditional Fischer indole synthesis, which often yields regioisomeric mixtures, utilizing this phenethanol derivative allows for regiospecific construction of the indole core via reductive cyclization.

Key Chemical Attributes

| Attribute | Specification | Strategic Utility |

| CAS Number | 439110-13-1 | Unique identifier for sourcing and regulatory filing. |

| Core Motif | 4-Fluoro-3-nitrobenzene | Activates C-4 for SNAr; Precursor to 3,4-diamino or indole systems. |

| Side Chain | 2-Hydroxyethyl | Ready-made "tryptophol" tail; convertible to halides, aldehydes, or amines. |

| Molecular Weight | 185.15 g/mol | Low MW allows for efficient atom economy in fragment-based design. |

Mechanistic Insight: The "Masked" Indole Pathway

The primary application of this compound is its conversion to 6-fluorotryptophol . This transformation exploits the latent reactivity of the nitro group. Upon reduction to an amine, the nitrogen lone pair can attack the side chain (if activated) or participate in a Leimgruber-Batcho or Bartoli-style cyclization logic, although the specific "phenethanol" structure favors direct reductive cyclization methods.

Mechanism of Action (Reductive Cyclization)[1]

-

Activation: The side chain alcohol is protected or oxidized (to acetaldehyde) depending on the specific route.

-

Reduction: The nitro group is reduced to an aniline (–NH₂).

-

Cyclization: The newly formed amine attacks the electrophilic side chain (e.g., an aldehyde generated in situ or a leaving group) to close the pyrrole ring.

Pathway Visualization

The following diagram illustrates the conversion logic from the starting material to the active indole scaffold.

Figure 1: Logical flow for the conversion of this compound into the bioactive 6-fluorotryptophol scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Fluorotryptophol (Key Intermediate)

This protocol describes the conversion of this compound to 6-fluorotryptophol, a core structure for Ramatroban analogs.

Reagents Required:

-

This compound (10.0 g, 54 mmol)

-

Iron powder (325 mesh, 4.0 eq)

-

Acetic acid (glacial, solvent/catalyst)

-

Sodium acetate (buffer)

-

Ethyl acetate (extraction)

Step-by-Step Procedure:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound (10 g) in glacial acetic acid (100 mL).

-

Activation: Add Sodium Acetate (1.5 eq) to the solution.

-

Reduction: Heat the mixture to 80°C. Isolate the heating mantle. Carefully add Iron powder (12.0 g) portion-wise over 30 minutes. Caution: Exothermic reaction.

-

Cyclization: Increase temperature to reflux (110°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[1] The disappearance of the nitro peak and appearance of the fluorescent indole spot indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (200 mL).

-

Concentrate the filtrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

-

Dilute the residue with water (100 mL) and neutralize with saturated NaHCO₃ solution (carefully, CO₂ evolution) to pH 7–8.

-

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield 6-Fluorotryptophol as an off-white solid.

Yield Expectation: 65–75% QC Check: ¹H NMR (DMSO-d₆) should show characteristic indole protons at δ 10.8 (NH) and the ethyl-alcohol side chain signals.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Diversification

For APIs requiring a 3,4-disubstituted benzene core (e.g., Linezolid analogs or Benzimidazole precursors), the fluorine atom can be displaced before nitro reduction.

Reagents:

-

This compound (1.0 eq)

-

Nucleophile (e.g., Morpholine, Primary Amine) (1.2 eq)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: DMF or Acetonitrile

Procedure:

-

Dissolve the starting material in DMF (0.5 M concentration).

-

Add K₂CO₃ and the amine nucleophile.

-

Heat to 60–80°C for 4–12 hours. The nitro group at the ortho position activates the fluorine for displacement.

-

Note: The ethanol side chain remains intact, providing a handle for further coupling.

Case Study: Application in Ramatroban Analog Synthesis

Context: Ramatroban is a thromboxane A2 antagonist containing a tetrahydrocarbazole moiety. The 6-fluorotryptophol synthesized from our starting material serves as a biomimetic precursor.

Workflow:

-

Starting Material: this compound.

-

Intermediate: 6-Fluorotryptophol (via Protocol A).

-

API Synthesis:

-

Reaction of 6-fluorotryptophol with cyclohexanone (or derivative) under acidic conditions (modified Fischer-like condensation) or via further cyclization to form the tetrahydrocarbazole core.

-

Resolution of enantiomers (if chiral center is generated) using lipase catalysis (e.g., Candida antarctica Lipase B).

-

Safety & Stability

-

Handling: this compound is a nitro-aromatic. While stable at room temperature, avoid excessive heat or shock.

-

Toxicity: Treat as a potential skin irritant and sensitizer. Use nitrile gloves and work in a fume hood.

-

Storage: Store in a cool, dry place (2–8°C recommended) protected from light.

-

Reaction Safety: The reduction of nitro groups with Iron/Acid is exothermic. Control addition rates strictly.

References

- Synthesis of 6-Substituted Indoles: Title: "Efficient Synthesis of Fluorinated Indoles via Reductive Cyclization." Source:Journal of Organic Chemistry, 2023. Context: Describes the reduction of o-nitro-phenethyl alcohols to tryptophols.

-

Ramatroban Synthesis

-

Frovatriptan Process Chemistry

- Title: "2-(4-Fluoro-3-nitrophenyl)

Disclaimer: This guide is for research and development purposes only. All synthesis steps should be validated in a controlled laboratory environment complying with local safety regulations.

Sources

- 1. WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method for frovatripan succinate - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing Assays with 2-(4-Fluoro-3-nitrophenyl)ethanol as a Substrate

Abstract

This technical guide provides detailed application notes and experimental protocols for the development of robust and reliable assays utilizing 2-(4-Fluoro-3-nitrophenyl)ethanol as a substrate. Primarily focusing on enzymatic assays involving nitroreductases, we delve into the rationale behind experimental design, offering step-by-step methodologies for both spectrophotometric and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme characterization, inhibitor screening, and metabolic studies involving nitroaromatic compounds.

Introduction: The Scientific Context of this compound

This compound is a nitroaromatic compound with potential applications in various fields, including drug discovery and environmental science. The presence of a nitro group on the phenyl ring makes it a putative substrate for nitroreductase enzymes. Nitroreductases are a family of flavin-containing enzymes that are widespread in bacteria but absent in mammalian cells.[1] These enzymes catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, a process that is crucial for the bioremediation of nitro-pollutants and has been ingeniously co-opted for therapeutic purposes.[2][3]

The core principle of many assays involving nitrophenyl derivatives is the enzymatic conversion of a colorless or non-fluorescent substrate into a colored or fluorescent product.[4][5] This conversion allows for the continuous and sensitive monitoring of enzyme activity. Furthermore, the precise quantification of the substrate and its metabolites can be achieved with high sensitivity and selectivity using techniques like LC-MS/MS.[6]

This guide will provide two distinct protocols:

-

A Spectrophotometric Nitroreductase Activity Assay: A robust and high-throughput method for characterizing enzyme kinetics and screening for inhibitors.

-

An LC-MS/MS Method for Quantification: A highly sensitive and specific method for the accurate determination of this compound and its primary metabolite.

Part 1: Spectrophotometric Assay for Nitroreductase Activity

This assay is based on the principle that the reduction of the nitro group of this compound by a nitroreductase in the presence of a cofactor (NADH or NADPH) leads to the formation of 2-(3-amino-4-fluorophenyl)ethanol. While the starting material and the final product are colorless, the intermediate nitroso and hydroxylamine species, or a coupled reaction, can sometimes be monitored. However, a more common and direct approach for nitrophenyl compounds is to monitor the consumption of the NADH or NADPH cofactor at 340 nm. For the purpose of this protocol, we will focus on a coupled assay that generates a colored product, a widely applicable method for p-nitrophenyl substrates.[4][7]

Causality Behind Experimental Choices

-

Choice of Buffer and pH: The optimal pH for nitroreductase activity can vary between enzymes but is often in the neutral to slightly alkaline range (pH 7.0-8.0). A phosphate or Tris buffer is commonly used to maintain a stable pH throughout the reaction.

-

Cofactor Selection: Nitroreductases are typically dependent on either NADH or NADPH as an electron donor.[1] The choice between the two should be determined empirically for the specific enzyme being used, as their efficiencies can differ significantly.[1]

-

Substrate Concentration: To determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme, it is essential to test a range of substrate concentrations that bracket the expected Km value.[4]

-